

Application Notes and Protocols for ML315 Hydrochloride in Kinase Assays

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Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B1531625

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Introduction

ML315 hydrochloride is a potent and selective small molecule inhibitor of the Cdc2-like kinase (Clk) and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.[1][2] These kinases are crucial regulators of various cellular processes, including pre-mRNA splicing and neuronal development. Dysregulation of Clk and DYRK kinases has been implicated in several diseases, making them attractive targets for therapeutic intervention. These application notes provide detailed protocols for utilizing ML315 hydrochloride in biochemical kinase assays to characterize its inhibitory activity.

Target Kinases and Inhibitory Profile of ML315 Hydrochloride

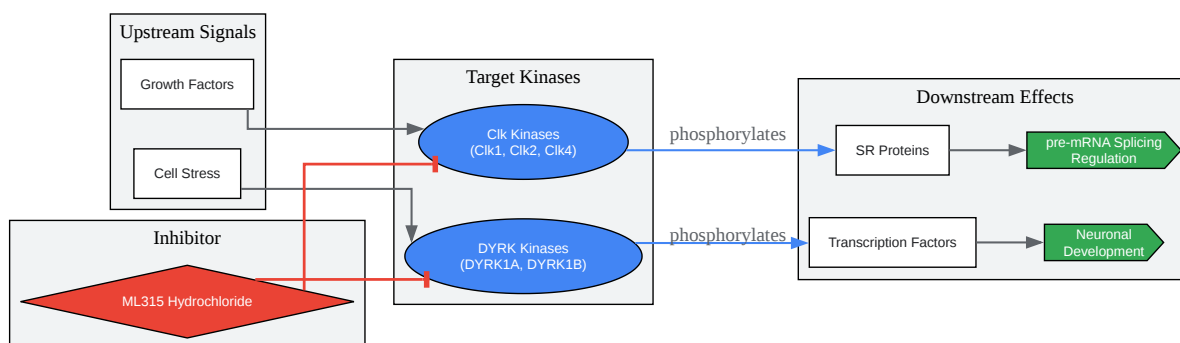
ML315 hydrochloride has been demonstrated to inhibit several members of the Clk and DYRK kinase families with varying potencies. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. This data is critical for selecting the appropriate kinase and designing experiments to study the inhibitory effects of ML315.

Kinase Target	IC50 (nM)
Clk1	68
Clk4	68
Clk2	231
Dyrk1A	282
Dyrk1B	1156

Data sourced from publicly available information.[1][2]

Signaling Pathway of Target Kinases

The following diagram illustrates a simplified signaling pathway involving Clk and DYRK kinases, highlighting their role in the phosphorylation of downstream substrates.



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Caption: Simplified signaling pathway of Clk and DYRK kinases.

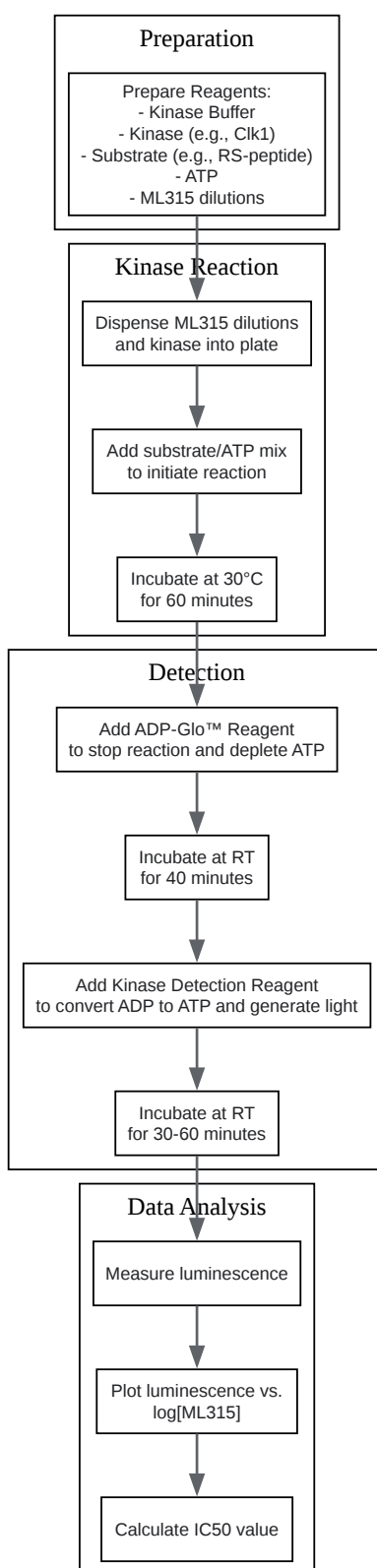
Experimental Protocols

Two common and robust methods for performing in vitro kinase assays are presented: a luminescence-based assay (ADP-Glo™) and a fluorescence polarization-based assay.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 value of ML315 hydrochloride against a target kinase, such as Clk1 or DYRK1A. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Workflow:



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Caption: Workflow for the ADP-Glo™ kinase assay.

Materials:

- Kinase: Recombinant human Clk1 or DYRK1A
- Substrate: Appropriate peptide substrate (e.g., RS-peptide for Clk1, DYRKtide for DYRK1A) [\[6\]](#)[\[7\]](#)
- ML315 Hydrochloride: Prepare a 10 mM stock solution in 100% DMSO.[\[1\]](#)
- ATP: 10 mM stock solution
- Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit: (Promega)
- White, opaque 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

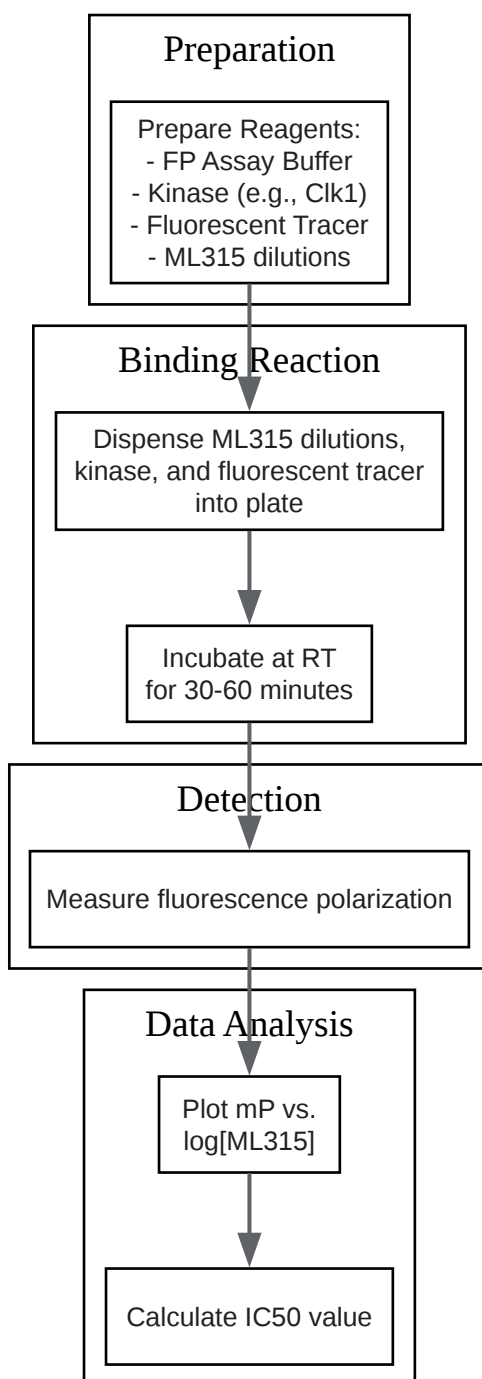
- Reagent Preparation:
 - Prepare serial dilutions of ML315 hydrochloride in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
 - Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.
 - Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be at or near the K_m for the specific kinase.
- Kinase Reaction:
 - Add 5 μL of each ML315 hydrochloride dilution or vehicle control (kinase assay buffer with DMSO) to the wells of the 384-well plate.
 - Add 2.5 μL of the diluted kinase solution to each well.
 - Initiate the kinase reaction by adding 2.5 μL of the substrate/ATP mixture to each well.

- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
 - Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the ML315 hydrochloride concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Based Kinase Assay

This protocol provides an alternative method to measure the inhibitory effect of ML315 hydrochloride. FP assays monitor the binding of a fluorescently labeled tracer to the kinase.[8][9][10] An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.

Experimental Workflow:



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Caption: Workflow for the Fluorescence Polarization kinase assay.

Materials:

- Kinase: Recombinant human Clk1 or DYRK1A

- **Fluorescent Tracer:** A fluorescently labeled small molecule that binds to the ATP pocket of the kinase.
- **ML315 Hydrochloride:** Prepare a 10 mM stock solution in 100% DMSO.
- **FP Assay Buffer:** (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- Black, low-volume 384-well plates
- Plate reader with fluorescence polarization capabilities

Procedure:

- **Reagent Preparation:**
 - Prepare serial dilutions of ML315 hydrochloride in FP assay buffer. The final DMSO concentration should be kept low to avoid interference.
 - Dilute the kinase and fluorescent tracer in FP assay buffer to their optimal concentrations (determined through initial optimization experiments).
- **Binding Reaction:**
 - In the wells of the 384-well plate, combine the diluted ML315 hydrochloride or vehicle control, the diluted kinase, and the fluorescent tracer.
 - The final reaction volume is typically 20 μ L.
 - Incubate the plate at room temperature for 30-60 minutes, protected from light.
- **Data Acquisition and Analysis:**
 - Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.
 - Plot the mP values against the logarithm of the ML315 hydrochloride concentration.

- Fit the data to a competitive binding model to determine the IC50 value.

Data Presentation

The results from the kinase assays should be presented in a clear and organized manner. A dose-response curve is the standard method for visualizing the inhibitory effect of a compound.

Example Dose-Response Curve Data Table:

Log [ML315] (M)	% Inhibition (ADP-Glo)	Fluorescence Polarization (mP)
-9.0	2.5	250
-8.5	10.2	235
-8.0	25.8	200
-7.5	48.9	155
-7.0	75.3	110
-6.5	90.1	95
-6.0	98.7	90
-5.5	99.5	88

This data can then be plotted to visually determine the IC50.

Conclusion

These application notes provide a framework for utilizing ML315 hydrochloride in in vitro kinase assays. The provided protocols for luminescence and fluorescence polarization-based assays offer robust and reliable methods for characterizing the inhibitory potency and selectivity of this compound against its target kinases. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

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